Flavokawain A

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other bioactive chalcones.

Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Investigated for its anti-cancer properties, particularly in bladder cancer.

Industry: Utilized in the development of natural health products and supplements.

Mécanisme D'action

Flavokawain A, also known as 2’-Hydroxy-4,4’,6’-trimethoxychalcone, is a naturally occurring chalcone that has been isolated from the kava plant . It has been recognized for its potential therapeutic effects, particularly in the field of oncology . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets Protein Arginine Methyltransferase 5 (PRMT5), a type II PRMT . PRMT5 is increasingly recognized as a potential drug target as it regulates protein biological activity by modulating arginine methylation in cancer .

Mode of Action

This compound interacts with PRMT5, inhibiting its function . It has been demonstrated that this compound blocks the symmetric arginine dimethylation of histone H2A and H4 by binding to Y304 and F580 of PRMT5 . This interaction inhibits the action of bladder cancer, both in vitro and in vivo .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the PI3K/AKT-mediated Nrf2 signaling cascade, which plays a crucial role in oxidative stress regulation . Additionally, it has been found to suppress the vasculogenic mimicry of hepatocellular carcinoma (HCC) by inhibiting CXCL12 mediated epithelial-mesenchymal transition (EMT) .

Pharmacokinetics

It’s worth noting that the compound is naturally extracted from the kava plant , suggesting it may have good bioavailability when consumed in its natural form

Result of Action

This compound has been shown to have significant anti-cancer effects. It induces apoptosis in bladder cancer cells via a Bax protein-dependent and mitochondria-dependent apoptotic pathway . It also reduces the tumor-initiating properties and stemness of prostate cancer . Furthermore, it has been found to suppress the vasculogenic mimicry of HCC .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress induced by toxins like ochratoxin A can enhance the protective activity of this compound . .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La flavokawain A peut être synthétisée par la méthode de condensation de Claisen-Schmidt, qui implique la réaction entre un aldéhyde aromatique et une acétophénone en présence d'une base . La réaction se produit généralement dans des conditions douces, telles que la température ambiante, et peut être catalysée par des bases telles que l'hydroxyde de sodium ou l'hydroxyde de potassium .

Méthodes de production industrielle

La production industrielle de la this compound implique l'extraction des racines de kava, suivie de processus de purification pour isoler les chalcones. L'extraction est généralement réalisée à l'aide de solvants tels que l'éthanol ou le méthanol, et l'extrait obtenu est soumis à des techniques chromatographiques pour purifier la this compound .

Analyse Des Réactions Chimiques

Types de réactions

La flavokawain A subit diverses réactions chimiques, notamment :

Réduction : Elle peut être réduite pour former des dihydrochalcones, qui ont des activités biologiques différentes.

Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du carbone carbonyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent réagir avec la this compound en conditions basiques.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dihydrochalcones.

Substitution : Diverses chalcones substituées en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie : Utilisé comme précurseur pour synthétiser d'autres chalcones bioactives.

Médecine : Investigated for its anti-cancer properties, particularly in bladder cancer.

Industrie : Utilisé dans le développement de produits et de compléments de santé naturels.

Mécanisme d'action

La this compound exerce ses effets par le biais de plusieurs mécanismes :

Induction de l'apoptose : Elle induit l'apoptose dans les cellules cancéreuses en activant les voies apoptotiques dépendantes de la protéine Bax et dépendantes des mitochondries.

Inhibition de la PRMT5 : La this compound inhibe la méthyltransférase d'arginine protéique 5 (PRMT5), qui est impliquée dans la méthylation des protéines histones.

Comparaison Avec Des Composés Similaires

La flavokawain A est comparée à d'autres chalcones, en particulier la flavokawain B et la flavokawain C :

Flavokawain B : Plus efficace pour traiter les lignées cellulaires cancéreuses in vitro par rapport à la this compound.

Flavokawain C : Similaire à la this compound, mais moins étudiée.

Liste des composés similaires

- Flavokawain B

- Flavokawain C

- Kawain

- Methysticin

- Yangonin

- Dihydrokawain

- Dihydromethysticin

La this compound se distingue par sa combinaison unique de propriétés anticancéreuses et sa capacité à induire l'apoptose par le biais de plusieurs voies, ce qui en fait un candidat prometteur pour des recherches et des développements futurs.

Activité Biologique

Flavokawain A (FKA) is a naturally occurring chalcone primarily extracted from the roots of the kava plant (Piper methysticum). This compound has garnered significant attention due to its diverse biological activities, including anti-fibrotic, antioxidant, and potential anticancer properties. This article delves into the biological activities of this compound, supported by various research findings and case studies.

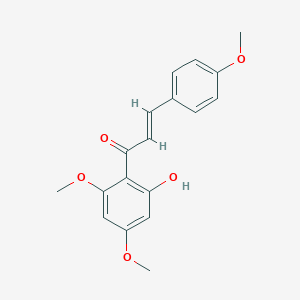

Chemical Structure and Properties

This compound is characterized by its polyphenolic structure, which is typical of flavonoids. The structural attributes of flavonoids, including the number of hydroxyl groups and their configuration, play a crucial role in determining their biological activity. FKA's unique structure contributes to its ability to modulate key cellular functions and exhibit various health benefits.

1. Anti-Fibrotic Activity

Research has demonstrated that FKA exhibits significant anti-fibrotic properties. In a study involving TGF-β1-stimulated vascular smooth muscle cells (A7r5), FKA was shown to:

- Inhibit migration and invasion : FKA treatment resulted in decreased migration and invasion in TGF-β1 stimulated cells, as evidenced by wound-healing assays.

- Down-regulate fibrotic markers : Western blot analysis indicated that FKA suppressed the expression of α-smooth muscle actin (α-SMA) and fibronectin, two key proteins involved in fibrosis.

- Modulate matrix metalloproteinases : FKA treatment reduced the levels of MMP-2 and MMP-9 while up-regulating tissue inhibitor of metalloproteinases (TIMP-1) .

2. Antioxidant Activity

FKA has been identified as a potent antioxidant. It activates the Nrf2/ARE signaling pathway, which is crucial for the cellular antioxidant response. Key findings include:

- Reduction of ROS levels : FKA significantly decreased reactive oxygen species (ROS) production in TGF-β1-stimulated cells.

- Induction of antioxidant enzymes : Treatment with FKA led to increased expression of phase II antioxidant enzymes, such as HO-1 and NQO-1, which protect against oxidative stress .

3. Anticancer Potential

This compound has shown promise in cancer research, particularly in its cytotoxic effects against various cancer cell lines. Studies have indicated:

- Inhibition of cell proliferation : FKA demonstrated cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231.

- Induction of apoptosis : The compound prompted apoptosis in cancer cells through caspase activation and DNA fragmentation .

4. Other Biological Activities

FKA's biological profile extends beyond anti-fibrotic and antioxidant activities:

- Anti-inflammatory effects : Flavonoids, including FKA, are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Neuroprotective effects : Some studies suggest potential neuroprotective roles against neurodegenerative diseases due to their ability to scavenge free radicals .

Case Study 1: Anti-Fibrotic Mechanisms

A study published in 2018 investigated the effects of FKA on fibrotic pathology induced by TGF-β1 in vascular smooth muscle cells. The results highlighted that FKA effectively mitigated fibrosis through multiple pathways, including the suppression of Smad3 phosphorylation and ROS generation .

Case Study 2: Anticancer Activity

In another research effort focused on colorectal cancer cells, Flavokawain B (a related compound) exhibited strong cytotoxicity similar to that observed with FKA. The study noted that both compounds induced cell cycle arrest and apoptosis, showcasing their potential as therapeutic agents against cancer .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Propriétés

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIBCVBDFUTMPT-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317535 | |

| Record name | Flavokawain A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37951-13-6, 3420-72-2 | |

| Record name | Flavokawain A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavokawain A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3420-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flavokawain A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVOKAWAIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 °C | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A1: The molecular formula of 2'-Hydroxy-4,4',6'-trimethoxychalcone is C18H18O5, and its molecular weight is 314.33 g/mol.

Q2: Which plant species are known to contain 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A2: 2'-Hydroxy-4,4',6'-trimethoxychalcone has been isolated from various plant species, including Kaempferia angustifolia , Artocarpus fulvicortex , Goniothalamus gardneri , Orophea polycarpa , and Kaempferia rotunda .

Q3: What are the potential biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A3: Research indicates that 2'-Hydroxy-4,4',6'-trimethoxychalcone exhibits promising biological activities, including:

- Platelet-activating factor (PAF) antagonistic activity: This compound has shown significant inhibitory effects on PAF receptor binding in rabbit platelets.

- Cytotoxic activity: 2'-Hydroxy-4,4',6'-trimethoxychalcone demonstrated notable cytotoxic activity against various cancer cell lines, with the most potent activity observed against HL-60 (human promyelocytic leukemia) and MCF-7 (human breast cancer) cell lines.

- Antioxidant properties: This chalcone exhibited strong free radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and showed promising results in other antioxidant assays such as ABTS, CUPRAC, and FRAP.

Q4: How does the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone influence its activity?

A4: While the exact mechanism of action for 2'-Hydroxy-4,4',6'-trimethoxychalcone is still under investigation, its structure, particularly the presence of hydroxyl and methoxy groups, likely plays a crucial role in its interactions with biological targets. For instance, the hydroxyl group at the 2' position might be essential for its PAF antagonistic activity. Further research is needed to fully elucidate the structure-activity relationship of this compound and its analogs.

Q5: What are the potential applications of 2'-Hydroxy-4,4',6'-trimethoxychalcone in drug discovery?

A5: The diverse biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone make it a promising candidate for drug discovery research, particularly in the following areas:

Q6: What analytical methods are used to characterize and quantify 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A6: Researchers utilize various spectroscopic methods to characterize and elucidate the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the compound's structure and connectivity of atoms.

- Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern of the compound, providing further structural information.

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the compound.

- Ultraviolet-visible (UV-Vis) spectroscopy: This technique characterizes the compound's absorption and transmission of light in the UV-Vis region, providing information about its electronic structure.

Q7: Have there been any studies on the aggregation-induced emission enhancement (AIEE) characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone?

A7: Yes, recent research has explored the AIEE characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone. Studies utilizing fluorescence spectroscopy, scanning electron microscopy (SEM), and single-crystal X-ray diffraction (XRD) have confirmed that this chalcone exhibits AIEE behaviour, particularly in specific solvent mixtures like methanol:water and methanol:ethylene glycol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.